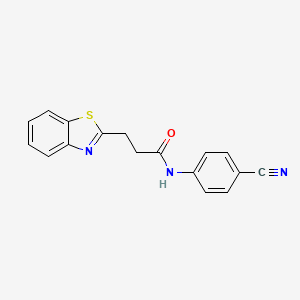![molecular formula C21H15ClF3N3O3 B10809609 [2-(2,4-Difluoroanilino)-2-oxoethyl] 3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]prop-2-enoate](/img/structure/B10809609.png)
[2-(2,4-Difluoroanilino)-2-oxoethyl] 3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2,4-Difluoroanilino)-2-oxoethyl] 3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]prop-2-enoate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including anilino, oxoethyl, chloro, and fluorophenyl groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,4-Difluoroanilino)-2-oxoethyl] 3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]prop-2-enoate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the anilino intermediate: The reaction of 2,4-difluoroaniline with an appropriate acylating agent under controlled conditions to form the anilino intermediate.
Coupling with pyrazole derivative: The anilino intermediate is then coupled with a pyrazole derivative, such as 5-chloro-1-(4-fluorophenyl)-3-methylpyrazole, using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final condensation: The final step involves the condensation of the coupled product with an oxoethyl group, typically achieved through a Knoevenagel condensation reaction using a base like piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(2,4-Difluoroanilino)-2-oxoethyl] 3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the compound.
Substitution: The presence of halogens (chlorine and fluorine) allows for nucleophilic substitution reactions, where halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
[2-(2,4-Difluoroanilino)-2-oxoethyl] 3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of [2-(2,4-Difluoroanilino)-2-oxoethyl] 3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Difluoroaniline: A precursor in the synthesis of the target compound, known for its use in various organic syntheses.
5-Chloro-1-(4-fluorophenyl)-3-methylpyrazole: Another precursor, used in the synthesis of pyrazole derivatives with potential bioactivity.
2,6-Difluoroanilino(oxo)acetic acid: A related compound with similar functional groups, used in different chemical and biological applications.
Uniqueness
The uniqueness of [2-(2,4-Difluoroanilino)-2-oxoethyl] 3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]prop-2-enoate lies in its combination of functional groups, which confer distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C21H15ClF3N3O3 |
|---|---|
Molekulargewicht |
449.8 g/mol |
IUPAC-Name |
[2-(2,4-difluoroanilino)-2-oxoethyl] 3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]prop-2-enoate |
InChI |
InChI=1S/C21H15ClF3N3O3/c1-12-16(21(22)28(27-12)15-5-2-13(23)3-6-15)7-9-20(30)31-11-19(29)26-18-8-4-14(24)10-17(18)25/h2-10H,11H2,1H3,(H,26,29) |
InChI-Schlüssel |
ISPQYCPRTDVMPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1C=CC(=O)OCC(=O)NC2=C(C=C(C=C2)F)F)Cl)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-(2-oxoquinoxalin-1-yl)acetamide](/img/structure/B10809535.png)

![N-(4-Methylbenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide](/img/structure/B10809546.png)
![3-[5-[(Z)-(3-benzyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-2-furyl]benzoic acid](/img/structure/B10809552.png)
![5-chloro-1-[(2,4-dichlorophenyl)methyl]-N-[4-(difluoromethoxy)phenyl]-3-methylpyrazole-4-carboxamide](/img/structure/B10809570.png)
![Ethyl 2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)amino]benzoate](/img/structure/B10809575.png)
![N-(3,5-dichloro-6-methylpyridin-2-yl)-2-[[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B10809587.png)
![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(3,4-dimethylphenoxy)acetate](/img/structure/B10809590.png)
![6-Amino-1,3-dimethyl-5-[2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]pyrimidine-2,4-dione](/img/structure/B10809597.png)
![4-Thieno[2,3-d]pyrimidin-4-ylmorpholine](/img/structure/B10809599.png)

![4-chloro-N-[3-(2,4-difluoroanilino)-3-oxopropyl]benzamide](/img/structure/B10809617.png)
![N-[3-(dimethylsulfamoyl)phenyl]-2-(3-morpholin-4-ylquinoxalin-2-yl)oxyacetamide](/img/structure/B10809622.png)
